molecular formula C4H8N4O B595843 N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine CAS No. 1210505-82-0

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

Cat. No.: B595843
CAS No.: 1210505-82-0
M. Wt: 128.135
InChI Key: GHXVJELKKWYDQZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound with the molecular formula C4H8N4O. It contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with methyl ketones in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the use of iodine (I2) as a promoter in a metal-free domino protocol, which also achieves the desired cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MnO2, oxygen (O2)

    Reduction: NaBH4, hydrogen (H2)

    Substitution: Halides, bases like K2CO3

Major Products Formed:

  • Oxadiazole derivatives
  • Amine derivatives
  • Substituted oxadiazoles

Comparison with Similar Compounds

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine can be compared with other oxadiazole derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXVJELKKWYDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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